5-Ethyl-3-methylisoxazole-4-carbonyl chloride

Description

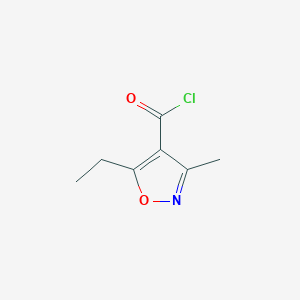

5-Ethyl-3-methylisoxazole-4-carbonyl chloride is an isoxazole-based acyl chloride characterized by a reactive carbonyl chloride group at the 4-position, a methyl group at the 3-position, and an ethyl substituent at the 5-position of the heterocyclic ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of amides, esters, and other derivatives for pharmaceuticals or agrochemicals.

Properties

IUPAC Name |

5-ethyl-3-methyl-1,2-oxazole-4-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2/c1-3-5-6(7(8)10)4(2)9-11-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMFSGYIYPQZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NO1)C)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methylisoxazole-4-carbonyl chloride typically involves the cycloaddition reaction of alkynes with nitrile oxides. This reaction is often catalyzed by copper (I) or ruthenium (II) catalysts . The reaction conditions usually include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and maximize efficiency, often employing green chemistry principles to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-methylisoxazole-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines to form amides.

Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids.

Reduction Reactions: It can be reduced to form alcohols under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like aliphatic, aromatic, and heterocyclic amines are used in the presence of a base such as triethylamine.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Amides: Formed from substitution reactions with amines.

Carboxylic Acids: Formed from oxidation reactions.

Alcohols: Formed from reduction reactions.

Scientific Research Applications

5-Ethyl-3-methylisoxazole-4-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as an anti-inflammatory and antimicrobial agent.

Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Ethyl-3-methylisoxazole-4-carbonyl chloride involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit the cyclooxygenase-2 enzyme, thereby reducing inflammation . The compound’s structure allows it to bind to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogues of 5-ethyl-3-methylisoxazole-4-carbonyl chloride, focusing on substituents and functional groups that influence reactivity and applications:

Key Observations :

- Reactivity : Acyl chlorides (e.g., 5-chloromethylisoxazole-4-carbonyl chloride ) are more reactive than esters (e.g., ethyl 5-chloro-4-methylisoxazole-3-carboxylate ) due to the electrophilic carbonyl carbon, enabling rapid nucleophilic substitution.

- Substituent Effects : Ethyl and isopropyl groups enhance lipophilicity (higher logP values) compared to halogens (e.g., chloro), which increase polarity and melting points .

Physical and Spectral Properties

Melting Points and Stability:

- Compounds with nitro or chloro substituents (e.g., 11j: 241–242°C; 12l: 256–257°C) exhibit higher melting points due to increased polarity and intermolecular forces .

- Esters (e.g., ethyl derivatives ) generally have lower melting points (<200°C) compared to acyl chlorides or amine-containing derivatives.

NMR Spectral Data:

- Methyl Groups : In 3-methylisoxazole derivatives, the methyl group typically resonates at δ 2.1–2.4 ppm in ¹H NMR .

- Ethyl Groups : The ethyl substituent in 5-ethyl derivatives would show characteristic triplet (CH₂CH₃, δ ~1.3 ppm) and quartet (CH₂CH₃, δ ~2.5–3.0 ppm) signals.

- Carbonyl Chlorides : The carbonyl carbon in acyl chlorides appears at δ ~160–170 ppm in ¹³C NMR, distinct from esters (δ ~165–175 ppm for COOEt) .

Biological Activity

5-Ethyl-3-methylisoxazole-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula CHClNO, with a molecular weight of approximately 189.63 g/mol. It features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen atoms.

The synthesis of this compound typically involves the reaction of 3-methylisoxazole with carbonyl chloride in the presence of suitable solvents and catalysts. The process can be optimized to enhance yield and purity, often utilizing techniques such as microwave-assisted synthesis or solvent-free reactions to improve efficiency.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its interactions with various biological targets.

Anticancer Activity

Recent studies have shown that derivatives of isoxazole compounds exhibit promising anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including lung cancer (A549) and breast cancer (MCF-7) cells. These studies revealed that certain derivatives possess significant cytotoxic effects, comparable to established chemotherapeutic agents like doxorubicin .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line Tested | IC (µM) | Reference |

|---|---|---|---|

| This compound | A549 | 15.2 | |

| 3-Methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one | A549 | 10.5 | |

| Doxorubicin | A549 | 0.5 |

The mechanism of action for this compound may involve the inhibition of specific kinases or enzymes that play crucial roles in cell proliferation and survival pathways. This compound's carbonyl chloride functional group enhances its reactivity, allowing it to form covalent bonds with target proteins, potentially leading to altered cellular signaling pathways.

Case Studies

- Study on Anticancer Efficacy : In a recent study, researchers synthesized several derivatives of isoxazoles, including this compound, and evaluated their anticancer activity against A549 lung cancer cells. The study found that the compound exhibited significant growth inhibition at concentrations lower than those required for conventional therapies .

- Electrochemical Behavior : Another investigation focused on the electrochemical properties of isoxazole derivatives, revealing that these compounds could act as effective antioxidants. The cyclic voltammetry results indicated that this compound possesses favorable redox properties, contributing to its potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.